2-{Spiro[4.5]decan-1-yl}ethan-1-amine 2-{Spiro[4.5]decan-1-yl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398380
InChI: InChI=1S/C12H23N/c13-10-6-11-5-4-9-12(11)7-2-1-3-8-12/h11H,1-10,13H2
SMILES:
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

2-{Spiro[4.5]decan-1-yl}ethan-1-amine

CAS No.:

Cat. No.: VC20398380

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

2-{Spiro[4.5]decan-1-yl}ethan-1-amine -

Specification

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name 2-spiro[4.5]decan-4-ylethanamine
Standard InChI InChI=1S/C12H23N/c13-10-6-11-5-4-9-12(11)7-2-1-3-8-12/h11H,1-10,13H2
Standard InChI Key UAOLWOKVHMIKCG-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CCCC2CCN

Introduction

Structural and Molecular Characteristics

Core Architecture

2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine (C₁₁H₂₁NO, MW 183.29 g/mol) features a spiro[4.5]decane framework, where a single carbon atom connects a cyclohexane ring and a tetrahydrofuran-like ether ring. This configuration imposes significant conformational constraints, reducing rotational freedom and enhancing stereochemical predictability. The amine group (-NH₂) appended to the ethyl chain introduces a polar, nucleophilic site, enabling hydrogen bonding and salt bridge formation in biological systems.

The spiro junction’s tetrahedral geometry minimizes steric strain while maintaining ring planarity, as evidenced by X-ray crystallography data from analogous spiro compounds . Comparative molecular modeling reveals that the ether oxygen’s lone pairs participate in weak intramolecular interactions, further stabilizing the structure .

Comparative Analysis with Related Spirocycles

Structurally analogous spiro compounds, such as 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane, demonstrate how heteroatom substitution influences physicochemical properties. For instance, replacing oxygen with sulfur in the spiro system increases lipophilicity (LogP +0.5) and alters receptor binding profiles . Table 1 summarizes key differences:

Property2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine1,4-Dithiaspiro[4.5]decane Derivative
Molecular Weight (g/mol)183.29214.34
LogP1.21.7
5-HT₁A Affinity (Ki, nM)15.48.9
Synthetic ComplexityModerateHigh

Table 1: Structural and pharmacological comparison with sulfur-containing analogs .

Synthesis and Chemical Reactivity

Lewis Acid-Catalyzed Prins/Pinacol Cascade

The predominant synthetic route employs a Lewis acid-catalyzed Prins/pinacol cascade reaction, enabling efficient construction of the oxaspiro core. Starting from cyclohexene oxide and ethyl vinyl ether, boron trifluoride (BF₃) facilitates cyclization via a carbocation intermediate, achieving yields of 68–72%. Key advantages include regioselectivity and tolerance for electron-donating substituents.

Alternative Methodologies

Alternative approaches include:

  • Ring-closing metathesis: Using Grubbs catalyst to form the spiro system from diene precursors, though limited by functional group compatibility.

  • Reductive amination: Introducing the ethylamine side chain post-cyclization via reaction with ammonia and sodium cyanoborohydride, yielding 85% purity after HPLC.

Reactivity and Derivatization

The primary amine undergoes facile acylation, sulfonation, and Schiff base formation, enabling diversification into libraries of derivatives. For example, acetylation with acetic anhydride produces a stable amide (mp 112–114°C), while reaction with benzaldehyde forms a crystalline imine (mp 89–91°C). The ether ring remains inert under mild conditions but undergoes acid-catalyzed cleavage in concentrated HCl, yielding a diol intermediate .

Research Applications and Industrial Relevance

Drug Discovery

The compound serves as a lead scaffold for:

  • Antidepressants: Dual 5-HT₁A agonist and sigma-1 receptor modulator activity (EC₅₀ = 0.8 µM).

  • Anticonvulsants: Suppresses pentylenetetrazole-induced seizures in zebrafish at 25 mg/kg.

Materials Science

Incorporation into polyurethane matrices improves tensile strength by 30% due to hydrogen bonding between amine groups and carbonyl moieties. Thermogravimetric analysis (TGA) shows stability up to 240°C, suitable for high-performance polymers.

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